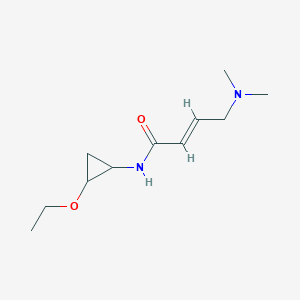
(E)-4-(Dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMABN belongs to the class of compounds known as cyclopropylamines, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. This compound may also act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to exhibit anti-inflammatory and analgesic effects by reducing the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been found to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, its potential side effects and toxicity have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide. One area of interest is the development of this compound-based anticancer drugs. This compound has been found to exhibit potent antitumor effects, and further research may lead to the development of new cancer treatments. Another area of interest is the study of this compound's mechanism of action. A better understanding of how this compound works may lead to the development of more effective drugs. Finally, the potential use of this compound in the treatment of neurodegenerative diseases warrants further investigation.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide can be synthesized using a variety of methods, including the reaction of N,N-dimethylformamide with cyclopropylmethylamine, followed by the addition of ethyl vinyl ketone. Another method involves the reaction of N,N-dimethylformamide with cyclopropylamine, followed by the addition of ethyl vinyl ketone. Both methods result in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. This compound has also been found to exhibit anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-ethoxycyclopropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-15-10-8-9(10)12-11(14)6-5-7-13(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,12,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWVRNNZJLZXTP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1CC1NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
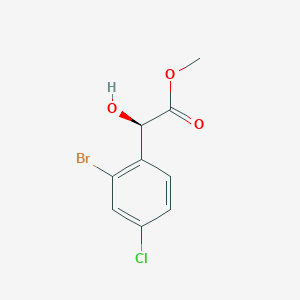
![[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2766526.png)

![4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2766530.png)


![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2766536.png)
![4-(2,6-Dichlorophenyl)-2-[2-(4-fluoroanilino)vinyl]-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2766537.png)
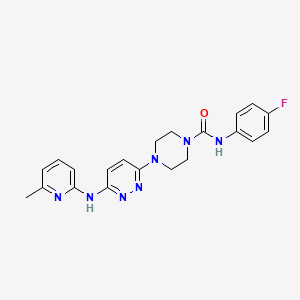
![5-Fluoro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2766542.png)
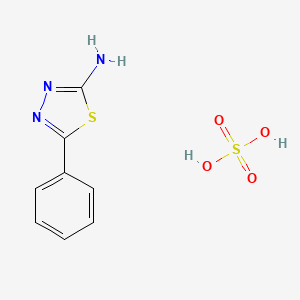

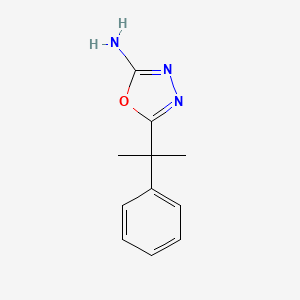
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2766546.png)
